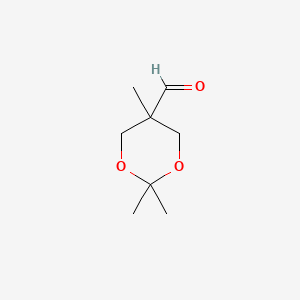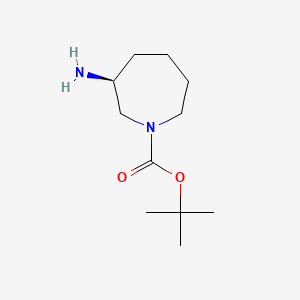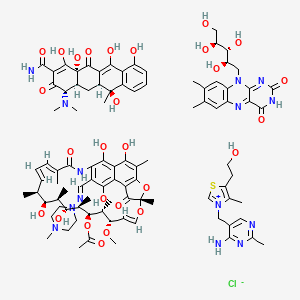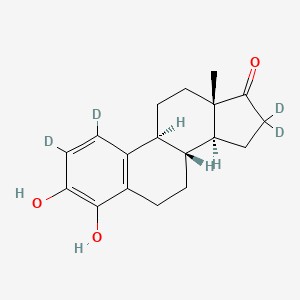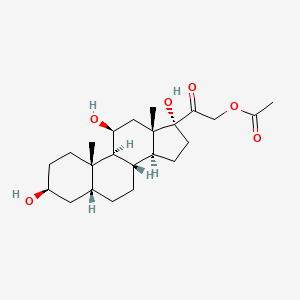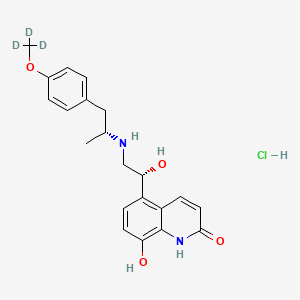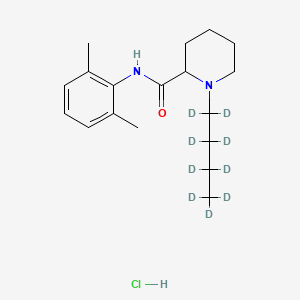
Bupivacaine-d9 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bupivacaine-d9 Hydrochloride is the labelled analogue of Bupivacaine . Bupivacaine is a medication used to decrease feeling in a specific area . It is a potent local anesthetic with unique characteristics from the amide group of local anesthetics . Local anesthetics are used in regional anesthesia, epidural anesthesia, spinal anesthesia, and local infiltration .
Molecular Structure Analysis
The molecular formula of Bupivacaine-d9 Hydrochloride is C18H29ClN2O . The structure includes an aromatic ring, a connecting group which is an amide, and an ionizable amine group . The exact mass is 333.2533320 g/mol .Physical And Chemical Properties Analysis
Bupivacaine-d9 Hydrochloride has a molecular weight of 333.9 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has 5 rotatable bonds . The topological polar surface area is 32.3 Ų . The heavy atom count is 22 . The complexity is 321 .Wissenschaftliche Forschungsanwendungen
Analytical Method Development
Bupivacaine Hydrochloride's properties have led to the development of analytical methods for its detection and quantification in pharmaceutical preparations. The development of a fast, simple, and sensitive spectrophotometric method for the determination of bupivacaine in pharmaceutical preparations has been a subject of study. This method is crucial for ensuring the quality and safety of pharmaceutical products containing bupivacaine (Corciovă, 2013).
Veterinary Applications
In veterinary medicine, bupivacaine hydrochloride is used to reduce the amount of general anesthesia needed and to manage post-procedural pain in animals, such as in dental procedures for infant pigs. Research into its duration of action provides insights into optimizing its use for animal welfare (Holman et al., 2014).
Drug Formulation and Delivery
Bupivacaine hydrochloride's formulation into an aqueous suspension of multivesicular liposomes provides long-lasting analgesia for up to 72 hours, which is a significant improvement over traditional formulations. This formulation is used in a variety of surgical procedures, demonstrating its versatility in medical applications (Lambrechts et al., 2013).
Material Science and Drug Stability
The thermal and X-ray analysis of bupivacaine hydrochloride contributes to our understanding of its physical and chemical properties, which is essential for the development of stable and effective pharmaceutical formulations. Such studies ensure the drug's efficacy and safety when used in medical treatments (Sykuła-Zając et al., 2011).
Liposomal Formulations for Prolonged Analgesia
The preparation and characterization of liposomal bupivacaine for prolonged analgesia demonstrate the ongoing efforts to improve postoperative pain management. These formulations aim to provide safe, effective, and prolonged analgesia, enhancing patient recovery and comfort (Grant et al., 2001).
Safety And Hazards
When handling Bupivacaine-d9 Hydrochloride, one should avoid dust formation, breathing vapours, mist or gas, and ensure adequate ventilation . It is also advised to avoid contact with skin, eyes, or clothing . Protective gloves, protective clothing, eye protection, and face protection should be worn .
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/i1D3,4D2,5D2,12D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEYLFHKZGLBNX-WXBJMGRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747233 |
Source


|
| Record name | 1-(~2~H_9_)Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bupivacaine-d9 Hydrochloride | |
CAS RN |
1286973-34-9 |
Source


|
| Record name | 1-(~2~H_9_)Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

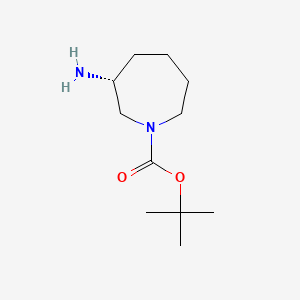
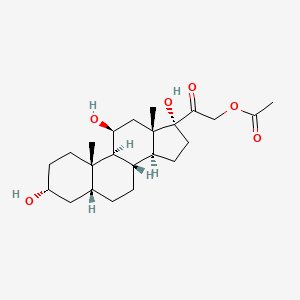
![2h-Isoxazolo[5,4-d]azonine](/img/structure/B588433.png)
